

# Spectroscopic Profile of 3-Bromo-4-iodoaniline: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-4-iodoaniline

Cat. No.: B1342403

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This technical guide provides a comprehensive overview of the spectral data for **3-bromo-4-iodoaniline** (CAS No. 860435-38-7), a halogenated aromatic amine with applications in organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectral analysis, experimental protocols, and a logical workflow for the characterization of this compound.

## Molecular and Spectroscopic Overview

**3-Bromo-4-iodoaniline** is a disubstituted aniline containing both bromine and iodine atoms on the aromatic ring. Its molecular formula is C<sub>6</sub>H<sub>5</sub>BrIN, with a monoisotopic mass of approximately 296.865 Da.<sup>[1]</sup> Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following sections detail its signature profiles in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

### <sup>1</sup>H NMR Data

Experimental <sup>1</sup>H NMR data has been reported as follows.<sup>[2]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.52	Doublet (d)	8.5	1H	Ar-H
6.98	Doublet (d)	2.7	1H	Ar-H
6.35	Doublet of doublets (dd)	8.5, 2.7	1H	Ar-H
3.74	Singlet (s)	N/A	2H	-NH <sub>2</sub>

### <sup>13</sup>C NMR Data

While experimental <sup>13</sup>C NMR data for **3-bromo-4-iodoaniline** is not readily available in the cited literature, predicted chemical shifts are presented below based on computational models and analysis of structurally similar compounds.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Assignment
146.5	C-NH <sub>2</sub>
139.5	C-Br
131.0	C-H
119.0	C-H
110.5	C-H
85.0	C-I

## Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. The following table lists the characteristic absorption bands expected for **3-bromo-4-iodoaniline**.

Wavenumber (cm <sup>-1</sup> )	Assignment
3500-3300	N-H stretching (amine)
1650-1600	N-H bending (amine)
1600-1400	C=C stretching (aromatic ring)
700-500	C-Br and C-I stretching

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

m/z	Assignment	Notes
297/299	[M] <sup>+</sup> (Molecular Ion)	The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately 1:1 intensity.
296.865	Exact Mass	<a href="#">[1]</a>

## Experimental Protocols

The following sections describe generalized protocols for obtaining the spectral data for a solid sample like **3-bromo-4-iodoaniline**.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **3-bromo-4-iodoaniline** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans

for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is required. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## FT-IR Spectroscopy Protocol

- Sample Preparation (Thin Solid Film): Dissolve a small amount of **3-bromo-4-iodoaniline** in a volatile solvent like methylene chloride. Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Place the salt plate in the sample holder of the spectrometer. Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Background Subtraction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric  $\text{CO}_2$  and water vapor.

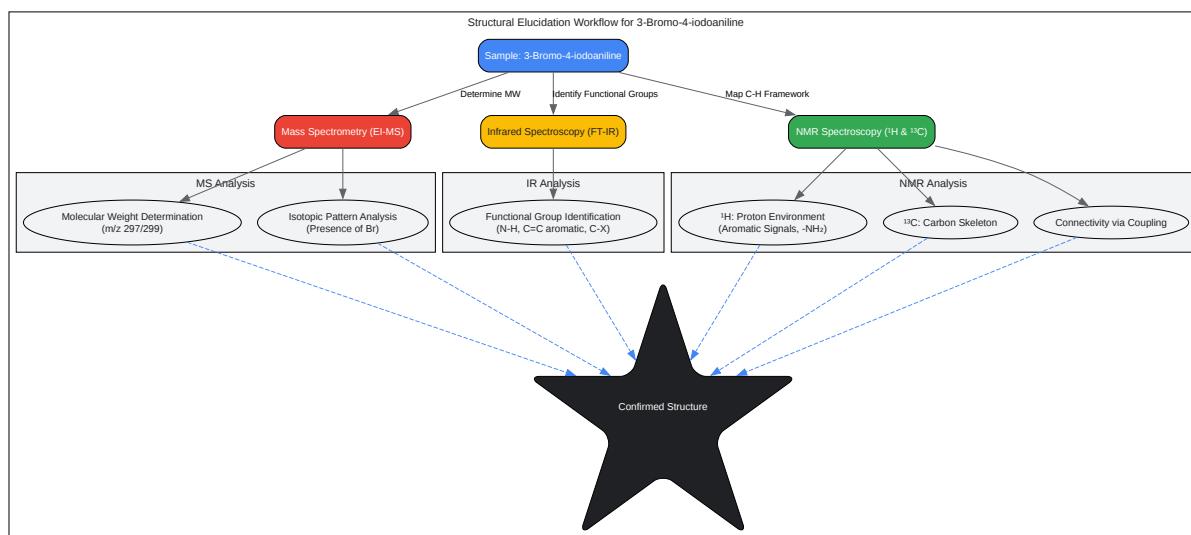
## Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the compound (1-10  $\mu\text{g}/\text{mL}$ ) in a volatile solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.
- EI-MS Analysis: Introduce the sample into the ion source, which is typically heated to ensure volatilization.

- Data Acquisition: Set the ionization energy to 70 eV. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-400 amu). The resulting spectrum will show the molecular ion and characteristic fragment ions.

## Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral characterization of **3-bromo-4-iodoaniline**.



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*Workflow for the spectral characterization of **3-Bromo-4-iodoaniline**.*

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## References

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